molecular formula C4H8N4OS B2914648 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol CAS No. 941867-93-2

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol

Cat. No. B2914648
CAS RN: 941867-93-2
M. Wt: 160.2
InChI Key: USHHSFSVOOBVFI-UHFFFAOYSA-N
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Description

“2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is a chemical compound. It is a white crystalline solid and has a high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .


Synthesis Analysis

The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Molecular Structure Analysis

The molecular weight of “this compound” is 160.2 . The InChI code is 1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, the synthesis of similar compounds involves reactions with succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .


Physical And Chemical Properties Analysis

“this compound” is a powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .

Scientific Research Applications

SATE has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, catalytic processes, and biochemistry. In organic synthesis, SATE is used to synthesize a variety of organic compounds, including heterocyclic compounds, peptides, and amino acids. In catalytic processes, SATE is used as a catalyst for the synthesis of various organic compounds. In biochemistry, SATE is used as a reagent in the synthesis of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

The advantages of using SATE in laboratory experiments include its stability, low cost, and ease of use. It is a relatively stable reagent, and can be stored at room temperature for extended periods of time. It is also relatively inexpensive, and is readily available from most chemical suppliers. The main limitation of using SATE in laboratory experiments is its relatively low solubility in water.

Future Directions

Future research on SATE could focus on its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in the synthesis of various organic compounds. Finally, research could be conducted to improve its solubility in water, as this would make it more useful for laboratory experiments.

Synthesis Methods

SATE can be synthesized in several ways. One method involves the reaction of ethanethiol and 5-amino-1H-1,2,4-triazole in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80°C. The reaction proceeds in two steps, first forming a sodium salt of the 5-amino-1H-1,2,4-triazole, and then reacting it with ethanethiol to form SATE. Another method involves the reaction of ethanethiol and 5-amino-1H-1,2,4-triazole in the presence of an acid catalyst. This reaction is carried out in an aqueous solution of an acid catalyst, such as hydrochloric acid, at a temperature of 80°C.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHHSFSVOOBVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC1=NNC(=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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